molecular formula C8H9BrN4O2 B041615 8-Bromo-7-ethyl-3-methylpurine-2,6-dione CAS No. 101071-96-9

8-Bromo-7-ethyl-3-methylpurine-2,6-dione

Cat. No.: B041615
CAS No.: 101071-96-9
M. Wt: 273.09 g/mol
InChI Key: QJCQOQUKCFKWMT-UHFFFAOYSA-N
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Description

8-Bromo-7-ethyl-3-methylpurine-2,6-dione is a substituted derivative of xanthine, a purine base found in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione typically involves the bromination of 7-ethyl-3-methylxanthine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process requires careful monitoring of temperature and pH to ensure the selective bromination at the 8-position of the purine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced at the bromine position to yield 7-ethyl-3-methylpurine-2,6-dione.

    Substitution: The bromine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products:

Scientific Research Applications

8-Bromo-7-ethyl-3-methylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various purine derivatives, which are valuable in the study of nucleic acid chemistry and enzymatic processes.

    Biology: The compound is used in studies involving purine metabolism and its role in cellular signaling pathways.

    Medicine: Due to its structural similarity to other biologically active purines, it is investigated for potential therapeutic applications, including as a bronchodilator and in the treatment of certain neurological disorders.

    Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-7-ethyl-3-methylpurine-2,6-dione involves its interaction with adenosine receptors. By acting as an adenosine receptor antagonist, it can modulate various physiological processes, including neurotransmission and bronchial dilation. The compound’s effects are mediated through the inhibition of adenosine binding, leading to altered cellular signaling pathways .

Comparison with Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant that also acts as an adenosine receptor antagonist.

    Theophylline (1,3-Dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.

    Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.

Uniqueness: 8-Bromo-7-ethyl-3-methylpurine-2,6-dione is unique due to the presence of the bromine atom at the 8-position and the ethyl group at the 7-position. These structural modifications confer distinct chemical properties and biological activities compared to other xanthine derivatives .

Properties

IUPAC Name

8-bromo-7-ethyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4O2/c1-3-13-4-5(10-7(13)9)12(2)8(15)11-6(4)14/h3H2,1-2H3,(H,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCQOQUKCFKWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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